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Abstract

5-Chloro-2-hydroxybenzophenone, also known as Benzophenone-7, is a substituted
benzophenone widely utilized for its ultraviolet (UV) absorbing properties. Its efficacy is deeply
rooted in a sophisticated interplay of photophysical and photochemical processes that occur
following the absorption of light. This technical guide provides a comprehensive exploration of
these properties, designed for researchers, scientists, and professionals in drug development.
We will delve into the molecule's structural attributes, its interaction with UV radiation, the
critical deactivation pathways of its excited states—including the pivotal role of Excited-State
Intramolecular Proton Transfer (ESIPT)—and its potential for photodegradation. This document
synthesizes theoretical principles with practical experimental methodologies, offering both a
deep mechanistic understanding and a guide for empirical investigation.

Molecular Profile and Ground-State Characteristics

5-Chloro-2-hydroxybenzophenone (CAS No: 85-19-8) is a pale yellow crystalline solid.[1] Its
molecular structure is the foundation of its unique photochemical behavior. The molecule
consists of a benzophenone core with a hydroxyl group at the 2-position and a chlorine atom at
the 5-position of one phenyl ring.
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A paramount feature of its ground-state conformation is the formation of a strong intramolecular
hydrogen bond between the phenolic proton of the hydroxyl group and the oxygen of the
adjacent carbonyl group.[2][3] This hydrogen bond is crucial, as it pre-positions the molecule
for the ultrafast excited-state dynamics that confer its photostability. The two aromatic rings are
significantly twisted with respect to one another, with a reported inclination angle of 57.02°.[2]

Property Value Source

Chemical Formula C13HoCIO2 [1114]

Molecular Weight 232.66 g/mol [41[5]
5-chloro-2-hydroxyphenyl

IUPAC Name ( yaroxyphenyy [1]
(phenyl)methanone

Benzophenone-7, BP-7, 2-
Synonyms [1][4116]
Benzoyl-4-chlorophenol

Appearance Yellow crystalline powder [1][5]
Melting Point 96-98 °C [5]
Solubility Insoluble in water [1]

Photophysical Properties: The Interaction with Light

The photophysical behavior of a molecule dictates the non-reactive pathways by which it
dissipates absorbed light energy. For a UV absorber like 5-chloro-2-hydroxybenzophenone,
these processes are central to its function.

UV-Visible Absorption

The absorption of UV light is the initiating event. The electronic absorption spectrum of 5-
chloro-2-hydroxybenzophenone is dominated by strong 1 - 1t* transitions within the aromatic
systems and a weaker, lower-energy n - 1t* transition associated with the carbonyl group's non-
bonding electrons.[7][8] The presence of the ortho-hydroxyl group causes a significant red-shift
in the absorption spectrum compared to unsubstituted benzophenone, extending its absorption
into the UVA range, which is critical for its role as a broad-spectrum UV filter. The NIST
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Chemistry WebBook provides spectral data showing strong absorption between 250 nm and
400 nm.[4]

Spectral Feature Wavelength Range (nm) Transition Type
UVC/UVB Band ~260 - 300 -1l
UVA Band ~300 - 380 n- 1t and 1t - 1t*

Excited State Deactivation Pathways

Upon absorbing a photon, the molecule is promoted to an electronically excited singlet state
(S1). From here, several competing deactivation pathways are available to return to the ground
state (So). The efficiency of these pathways determines the molecule's photostability and
function.

 Internal Conversion (IC): A very fast, non-radiative process where the molecule relaxes to a
lower electronic state of the same spin multiplicity.

« Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity.
Benzophenones are renowned for their highly efficient ISC from the lowest excited singlet
state (S1) to the lowest triplet state (T1).[7] This triplet state is often the precursor for
photochemical reactions and phosphorescence.

o Fluorescence: Radiative decay from Si1 to So. In 2-hydroxybenzophenones, fluorescence is
typically very weak or entirely quenched because alternative deactivation pathways,
particularly ESIPT, are much faster.[7]

o Phosphorescence: Radiative decay from the T1 state to So. This process is much slower than
fluorescence and is generally only observable at low temperatures in a rigid matrix (e.g., at
77 K), as collisions in solution typically quench the long-lived triplet state.[3]

o Excited-State Intramolecular Proton Transfer (ESIPT): This is the dominant deactivation
pathway for 2-hydroxybenzophenones and the cornerstone of their photostability. This
ultrafast, non-radiative process is discussed in detail in the photochemical section.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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